molecular formula C26H27ClN2O5 B2548126 N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 486451-61-0

N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B2548126
CAS No.: 486451-61-0
M. Wt: 482.96
InChI Key: FNOSOBAWVVBPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetically modified 3,4-dihydroisoquinoline derivative designed for research applications in medicinal chemistry and pharmacology. This compound features a complex molecular architecture with multiple functional groups including a 3-chlorophenyl carboxamide moiety and dimethoxy-substituted isoquinoline core, structural characteristics that have demonstrated significant biological activity in related compounds. Research Applications and Potential Mechanisms: Based on studies of structurally similar dihydroisoquinoline derivatives, this compound may exhibit significant activity in modulating smooth muscle contractility . Related analogs have shown ability to influence cytosolic Ca²⁺ levels through activation of voltage-gated L-type Ca²⁺ channels, making them valuable research tools for studying calcium-dependent contraction processes . The structural similarity to biologically active isoquinolines suggests potential research applications in investigating neurotransmitter receptor systems, particularly as modulators of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors . Structural Features and Research Value: The incorporation of a chlorine atom in the phenyl ring system is a significant structural feature, as chlorine-containing compounds like chloramphenicol, chloroquine, and chlorambucil are well-established in pharmaceutical research for their antibacterial, antimalarial, and anticancer properties respectively . The 6,7-dimethoxy substitution pattern on the isoquinoline core is characteristic of compounds with demonstrated effects on smooth muscle contractility, with research indicating that such derivatives can achieve effects at concentrations ranging from 25 to 100 μM . The additional (2-methoxyphenoxy)methyl substituent at the 1-position represents a structural modification that may influence receptor binding affinity and selectivity in biological systems. Handling and Research Compliance: This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct thorough biological testing to fully characterize this compound's activity profile and mechanisms of action. Appropriate safety precautions including personal protective equipment should be used when handling this material.

Properties

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN2O5/c1-31-22-9-4-5-10-23(22)34-16-21-20-15-25(33-3)24(32-2)13-17(20)11-12-29(21)26(30)28-19-8-6-7-18(27)14-19/h4-10,13-15,21H,11-12,16H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOSOBAWVVBPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with significant biological activity. This article provides a detailed overview of its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Molecular Structure

  • Molecular Formula : C26H27ClN2O4S
  • Molecular Weight : 499.0 g/mol
  • IUPAC Name : N-(3-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

Key Features

PropertyValue
Molecular FormulaC26H27ClN2O4S
Molecular Weight499.0 g/mol
IUPAC NameN-(3-chlorophenyl)-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydroisoquinoline-2-carbothioamide
InChI KeySAKRKTOUYXSVNR-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The compound is believed to modulate enzymatic activities and receptor functions, influencing cellular pathways related to inflammation, apoptosis, and cancer progression.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example:

  • Cell Line Studies : In vitro studies demonstrated that the compound significantly reduced cell viability in colon cancer cell lines (LoVo and HCT-116) by inducing apoptosis and cell cycle arrest.
    • Viability Percentages :
      • LoVo: 23.5% and 22.7% with compounds 3a and 3f , respectively.
      • HCT-116: 26.8% and 4.7% with compounds 3a and 3f , respectively .
  • Mechanistic Insights : The compound's efficacy is attributed to the modulation of apoptosis regulators such as Bax and Bcl-2, leading to the activation of intrinsic and extrinsic apoptotic pathways through caspases .

Other Biological Activities

The compound also exhibits other biological activities:

  • Antioxidant Properties : The introduction of specific substituents on the phenyl groups has been shown to enhance the antioxidant potency significantly .
  • Muscle Contractility Modulation : Investigations into its effects on smooth muscle tissues revealed that it could reduce Ca2+^{2+}-dependent contractions by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT) .

Study 1: Anticancer Efficacy

A study published in MDPI evaluated several derivatives of isoquinoline compounds for their anticancer properties. The results indicated that derivatives similar to N-(3-chlorophenyl)-6,7-dimethoxy showed promising cytotoxic effects against colon cancer cell lines .

Study 2: Muscle Contractility Effects

In another study focusing on muscle contractility, the compound was tested on isolated smooth muscle tissues. It was found to significantly inhibit spontaneous contractile activity by affecting calcium currents through L-type Ca2+^{2+} channels . This suggests potential therapeutic applications in conditions related to muscle hyperactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural homology with several 3,4-dihydroisoquinoline derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthesis routes, and functional implications:

Core Modifications and Substituent Effects

  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): This analog replaces the 3-chlorophenyl carboxamide group with an ethyl ester and features a methyl group at position 1.
  • 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): Retains the carboxamide group but substitutes the 3-chlorophenyl with a simple phenyl ring. The absence of the electron-withdrawing chlorine atom may alter electronic properties and metabolic stability .
  • Compound 46 (from ): Features a cyclohexane-carboxamide fused to the isoquinoline core.

Data Table: Key Structural and Functional Differences

Compound Name Position 1 Substituent Position 2 Substituent Notable Properties Reference
Query Compound (2-Methoxyphenoxy)methyl N-(3-Chlorophenyl) carboxamide High lipophilicity, potential CNS activity
6d (Ethyl ester analog) Methyl Ethyl ester Reduced binding affinity
6f (N-Phenyl carboxamide) Methyl N-Phenyl carboxamide Moderate metabolic stability
Compound 46 (Cyclohexane-carboxamide) Cyclohexane-carboxamide Cyanocyclopropyl Enhanced steric selectivity

Research Findings and Implications

  • The 3-chlorophenyl group in the query compound may enhance target engagement due to its electron-withdrawing nature .
  • Metabolic Stability: The (2-methoxyphenoxy)methyl group introduces steric bulk that could slow hepatic metabolism compared to smaller substituents (e.g., methyl in 6f), as suggested by studies on similar ether-linked moieties .
  • Synthetic Challenges : The query compound’s synthesis requires precise control over regioselectivity during alkylation of the 1-position, a step complicated by competing reactions observed in analogous preparations (e.g., ’s use of NaH and methyl iodide in DMF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.